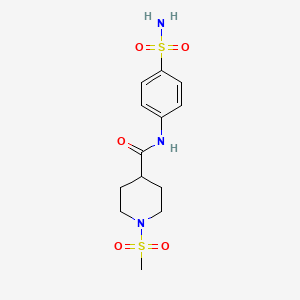![molecular formula C13H14ClNO2S2 B6540145 1-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide CAS No. 1060293-30-2](/img/structure/B6540145.png)
1-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide (CETM) is a chlorinated aniline derivative and a member of the sulfonamide family of compounds. It is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine (ACh). CETM has been found to be a highly effective reversible inhibitor of AChE, with a Ki (inhibitory constant) of 0.4 nM, which is comparable to that of the commonly used AChE inhibitors, physostigmine and galanthamine.
Wirkmechanismus
The mechanism of action of 1-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide is similar to that of other AChE inhibitors. 1-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide binds to the active site of AChE and forms a covalent bond with the enzyme’s active site serine residue, which prevents the enzyme from catalyzing the hydrolysis of ACh. This leads to an accumulation of ACh in the synaptic cleft, resulting in an increase in neurotransmission.
Biochemical and Physiological Effects
1-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide has been found to have a variety of biochemical and physiological effects. It has been shown to increase the levels of ACh in the brain and to modulate the activity of other neurotransmitters, such as serotonin, dopamine, and noradrenaline. 1-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide has also been found to have an anxiolytic effect in animal models, as well as to improve learning and memory performance.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide has several advantages for laboratory experiments. It is a highly potent and reversible AChE inhibitor, with a Ki of 0.4 nM, which is comparable to that of the commonly used AChE inhibitors, physostigmine and galanthamine. 1-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide is also relatively easy to synthesize and is relatively stable in solution. However, 1-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide is also limited in its use in laboratory experiments due to its low solubility in water and its relatively short half-life in solution.
Zukünftige Richtungen
Future research on 1-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. Additionally, research could be conducted to investigate the use of 1-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide as a tool to study the role of AChE in cognitive processes, such as memory formation and learning. Furthermore, research could be conducted to explore the potential of 1-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide as a novel therapeutic agent for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, research could be conducted to investigate the potential use of 1-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide as a tool to study the role of AChE in other physiological processes, such as pain perception and inflammation.
Synthesemethoden
1-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide can be synthesized through a two-step process. The first step involves the reaction of 2-chlorophenyl isothiocyanate (CPIT) with 2-thiophen-3-yl ethyl bromide (TPEB) in the presence of a base, such as sodium hydroxide (NaOH). This reaction yields the corresponding thiophenyl ether, 1-(2-chlorophenyl)-2-(thiophen-3-yl)ethanol (CPTTE). The second step involves the reaction of CPTTE with methanesulfonyl chloride (MSCl) in the presence of a base to yield 1-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide has been extensively studied in scientific research due to its potent AChE inhibitory activity. It has been used as a model compound to study the structure-activity relationships of AChE inhibitors, as well as to elucidate the mechanism of action of AChE inhibitors. 1-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide has also been used in research to investigate the role of AChE in cognitive processes, such as memory formation and learning.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-N-(2-thiophen-3-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2S2/c14-13-4-2-1-3-12(13)10-19(16,17)15-7-5-11-6-8-18-9-11/h1-4,6,8-9,15H,5,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECTYBZZQUSCRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NCCC2=CSC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6540071.png)
![N-(3-methyl-4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide](/img/structure/B6540072.png)
![5-chloro-2-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6540075.png)
![5-ethyl-2-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6540079.png)
![1-(3-chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide](/img/structure/B6540095.png)
![2-(4-methoxyphenyl)-N-[(thiophen-3-yl)methyl]ethane-1-sulfonamide](/img/structure/B6540100.png)
![1-(4-chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide](/img/structure/B6540104.png)
![2-bromo-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6540108.png)
![2,5-dichloro-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6540110.png)
![N-[2-(thiophen-3-yl)ethyl]benzenesulfonamide](/img/structure/B6540115.png)
![5-methyl-N-[2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B6540122.png)
![4-fluoro-2-methyl-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6540125.png)

![1-methanesulfonyl-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}piperidine-4-carboxamide](/img/structure/B6540164.png)